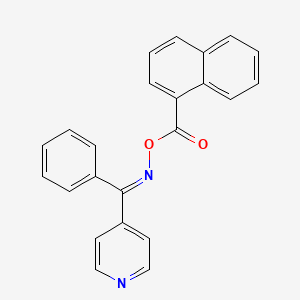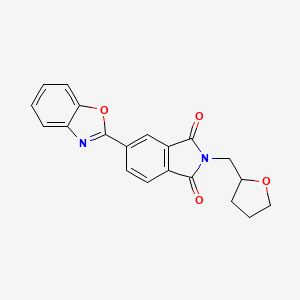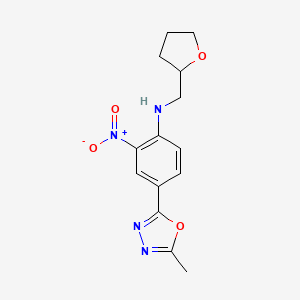![molecular formula C22H25NO5 B5916994 8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one](/img/structure/B5916994.png)
8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one, also known as DMEMO, is a synthetic compound that belongs to the family of coumarin derivatives. It has been extensively studied for its potential therapeutic applications due to its interesting pharmacological properties.
作用机制
The mechanism of action of 8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various signaling pathways in the body. 8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. It has also been shown to inhibit the activity of Akt, a protein kinase that is involved in cell growth and survival.
Biochemical and Physiological Effects:
8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one has been shown to possess various biochemical and physiological effects. It has been shown to possess antioxidant properties, which help to protect cells from oxidative damage. 8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one has also been shown to possess anti-inflammatory properties, which help to reduce inflammation in the body. Additionally, 8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one has been shown to induce apoptosis in cancer cells, which helps to prevent the growth and spread of cancer.
实验室实验的优点和局限性
8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also relatively stable and can be stored for long periods of time without significant degradation. However, 8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one also has some limitations for lab experiments. It is a relatively new compound, and there is still much to be learned about its pharmacological properties. Additionally, 8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one is not very water-soluble, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the study of 8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one. One direction is to further investigate its potential therapeutic applications in the treatment of neurodegenerative disorders and cancer. Another direction is to study its pharmacokinetics and pharmacodynamics in more detail, in order to better understand how it interacts with the body. Additionally, future studies could investigate the potential use of 8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one in combination with other drugs or therapies, in order to enhance its therapeutic effects.
合成方法
The synthesis of 8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one involves the reaction of 3-(3,4-dimethoxyphenyl)-2-propen-1-one with diethylamine in the presence of a base. The resulting product is then treated with acetic anhydride to yield 8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one. The purity of the compound can be improved by recrystallization from an appropriate solvent.
科学研究应用
8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. 8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has also been investigated for its potential use in the treatment of cancer, due to its ability to induce apoptosis in cancer cells.
属性
IUPAC Name |
8-(diethylaminomethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-5-23(6-2)13-17-18(24)9-7-15-11-16(22(25)28-21(15)17)14-8-10-19(26-3)20(12-14)27-4/h7-12,24H,5-6,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBANNQSVDBNAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=CC(=C(C=C3)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzenesulfonamide](/img/structure/B5916920.png)

![2-(4-iodophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5916930.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B5916943.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B5916950.png)
![5-bromo-N'-[1-(3-bromophenyl)ethylidene]nicotinohydrazide](/img/structure/B5916966.png)
![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide](/img/structure/B5916973.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide](/img/structure/B5916978.png)
![2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5916983.png)



![1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5917006.png)